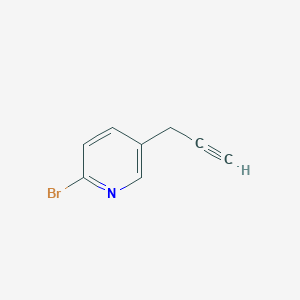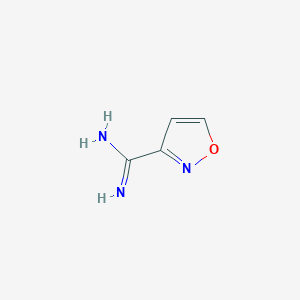
1,2-Oxazole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazole-3-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Oxazole-3-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and is stereospecific, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry techniques, where reagents are continuously pumped through a reactor, can enhance the efficiency and safety of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium-catalyzed reactions are often employed for arylation and alkenylation of oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1,2-Oxazole-3-carboximidamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-oxazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1,2-Oxazole-3-carboximidamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds have a similar ring structure but differ in the position of nitrogen atoms.
1,3-Oxazoles: These compounds have the nitrogen and oxygen atoms in different positions within the ring.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-2-8-7-3/h1-2H,(H3,5,6) |
Clave InChI |
VTYNJTABFCXTBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CON=C1C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


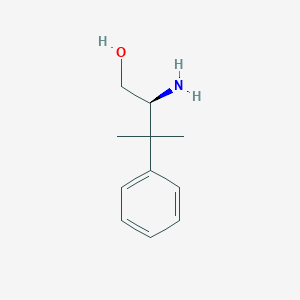
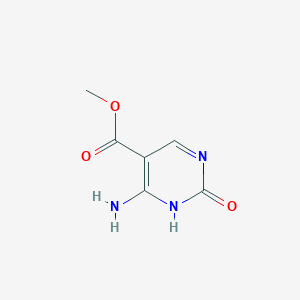
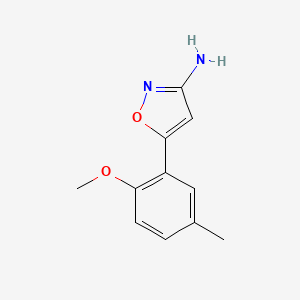


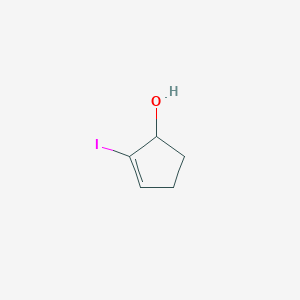
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
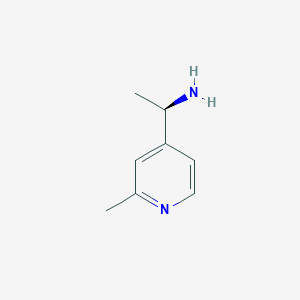
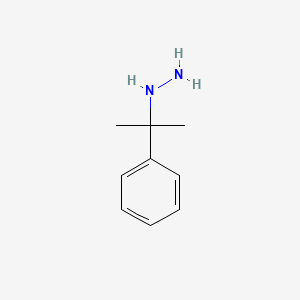

![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
